Decatromicin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H56Cl2N2O10 |

|---|---|

Molecular Weight |

855.8 g/mol |

IUPAC Name |

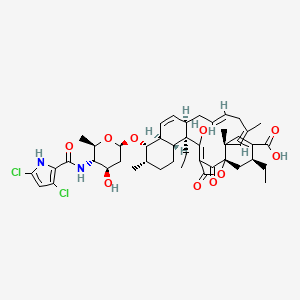

(1S,3S,6S,7Z,10Z,13R,16S,17S,18S,21R,22R,23Z)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid |

InChI |

InChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55)/b10-9-,22-19-,38-34-/t23-,24+,25-,26+,27-,29+,31+,33-,35+,37-,43-,44+,45+/m0/s1 |

InChI Key |

UYAXASMGHNZATD-OQNVVLMTSA-N |

Isomeric SMILES |

CC[C@H]1C[C@@]23C(=O)/C(=C(\[C@]4([C@@H]5CC[C@@H]([C@@H]([C@H]5C=C[C@H]4C/C=C\C/C(=C\[C@]2(C=C1C(=O)O)C)/C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)/O)/C(=O)O3 |

Canonical SMILES |

CCC1CC23C(=O)C(=C(C4(C5CCC(C(C5C=CC4CC=CCC(=CC2(C=C1C(=O)O)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)O)C(=O)O3 |

Origin of Product |

United States |

Foundational & Exploratory

Decatromicin B: A Technical Guide to its Discovery, Isolation, and Characterization from Actinomadura sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B is a potent spirotetronate antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). First discovered in 1999 from the fermentation broth of Actinomadura sp. MK73-NF4, its complex structure and powerful antibacterial properties have made it a subject of interest in the ongoing search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the field of natural product drug discovery and development.

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Natural products derived from microorganisms, particularly Actinobacteria, have historically been a rich source of novel antibiotics. The genus Actinomadura is known for producing a diverse array of bioactive secondary metabolites. Among these, the decatromicins, a family of spirotetronate polyketides, have demonstrated notable antibacterial efficacy.

This compound, a chlorinated analog of Decatromicin A, was first reported in 1999.[1] It belongs to the spirotetronate class of natural products, which are characterized by a tetronic acid moiety linked via a spiroketal to a cyclohexene ring and a trans-decalin system. This structural complexity is often associated with potent biological activity. This guide will detail the scientific groundwork for the isolation and study of this promising antibiotic.

Physicochemical and Biological Properties of this compound

The fundamental properties of this compound are summarized below. These data are essential for its detection, purification, and initial assessment of its potential as a therapeutic agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C45H56Cl2N2O10 | [1] |

| Molecular Weight | 855.9 g/mol | [1] |

| Appearance | Off-white to light tan solid | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO | [1] |

| Water Solubility | Poor | [1] |

| Purity | >95% by HPLC | [1] |

Table 2: Antibacterial Activity of this compound (MIC90 in µM)

| Organism | MIC90 (µM) |

| Staphylococcus aureus | 1-3 |

| Acinetobacter baumannii | 12-36 |

Data sourced from a 2022 study on spirotetronate polyketides from Actinomadura sp. strain A30804.

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Actinomadura sp. and the subsequent isolation and purification of this compound. These protocols are based on recent studies that have successfully isolated the compound.

Fermentation of Actinomadura sp.

Objective: To cultivate Actinomadura sp. under conditions that promote the production of this compound.

Materials:

-

Actinomadura sp. strain (e.g., A30804)

-

Seed Medium (per liter): Soluble starch (10 g), glucose (10 g), yeast extract (5 g), peptone (5 g), CaCO3 (1 g)

-

Production Medium (per liter): Soluble starch (20 g), glucose (20 g), yeast extract (10 g), peptone (10 g), CaCO3 (2 g)

-

Shaker incubator

Procedure:

-

Inoculation: Aseptically transfer a loopful of a mature culture of Actinomadura sp. from an agar plate to a flask containing the seed medium.

-

Seed Culture: Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200-220 rpm.

-

Production Culture: Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).

-

Fermentation: Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200-220 rpm. Monitor the production of this compound periodically by HPLC analysis of the culture extract.

Extraction and Initial Purification

Objective: To extract this compound from the fermentation broth and perform an initial purification.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

Procedure:

-

Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the mycelium and the supernatant separately with an equal volume of ethyl acetate. Combine the organic extracts.

-

Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

Final Purification by HPLC

Objective: To obtain highly pure this compound.

Materials:

-

Partially purified this compound fractions

-

High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column

-

Solvent system for HPLC (e.g., a gradient of acetonitrile and water)

-

Lyophilizer

Procedure:

-

Fraction Pooling: Pool the fractions from the silica gel chromatography that show the presence of this compound.

-

Preparative HPLC: Concentrate the pooled fractions and dissolve the residue in the HPLC mobile phase. Inject the sample onto a preparative C18 HPLC column.

-

Elution and Collection: Elute with a suitable gradient of acetonitrile in water. Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Lyophilization: Lyophilize the collected fraction to obtain pure this compound as a solid.

Structure Elucidation

The structure of this compound was originally determined using a combination of spectroscopic techniques.[2]

Key Techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR: To identify the types and number of protons and carbons.

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings.

-

HMQC (Heteronuclear Single Quantum Coherence): To determine direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which is crucial for assembling the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule.

-

Visualized Workflows

The following diagrams illustrate the key processes in the isolation and characterization of this compound.

Caption: Workflow for the isolation and purification of this compound.

Caption: Logic flow for the structure elucidation of this compound.

Conclusion

This compound remains a compelling molecule for further investigation in the quest for new antibiotics. Its potent activity against resistant Gram-positive bacteria underscores the importance of continued exploration of natural products from unique microbial sources like Actinomadura. The protocols and data presented in this guide offer a foundational resource for researchers aiming to isolate, study, and potentially develop this compound or related spirotetronate compounds into next-generation antibacterial therapies.

References

Decatromicin B: A Technical Overview of its Physicochemical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of Decatromicin B, a potent spirotetronate antibiotic. The information is curated for researchers, scientists, and professionals in drug development, offering a centralized resource for this promising natural product.

This compound, isolated from the actinomycete Actinomadura sp. MK73-NF4, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. Its complex structure and potent bioactivity make it a molecule of interest for further investigation and development. However, a lack of widespread availability has hindered extensive research into its precise mechanism of action[1][2].

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various sources, with the foundational work being the initial isolation and characterization by Momose et al. in 1999.

| Property | Value | Source |

| Molecular Formula | C₄₅H₅₆Cl₂N₂O₁₀ | [1][2] |

| Molecular Weight | 855.9 g/mol | [1] |

| CAS Number | 235097-64-0 | [1] |

| Appearance | Off-white to light tan solid | [2] |

| Melting Point | Not available in search results. Reported in Momose et al., 1999. | |

| Optical Rotation | Not available in search results. Reported in Momose et al., 1999. | |

| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Poor water solubility. | [1] |

| UV-Vis Spectroscopy (λmax) | Not available in search results. Reported in Momose et al., 1999. | |

| ¹H-NMR Spectroscopy | Data not available in search results. Structure elucidated using this technique as reported in Momose et al., 1999. | [3] |

| ¹³C-NMR Spectroscopy | Data not available in search results. Structure elucidated using this technique as reported in Momose et al., 1999. | [3] |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on a suite of standard analytical techniques. The following sections outline the general methodologies employed for these key experiments.

Isolation and Purification

The isolation of this compound from the fermentation broth of Actinomadura sp. MK73-NF4 typically involves a multi-step chromatographic process.

Protocol:

-

Fermentation: Actinomadura sp. MK73-NF4 is cultured in a suitable nutrient medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds from the aqueous medium.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This may include adsorption chromatography on resins like Diaion HP-20, followed by silica gel chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield this compound with high purity (>95%) is typically achieved using preparative reverse-phase HPLC.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy:

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the proton and carbon environments within the molecule.

-

2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are conducted to establish connectivity between protons and carbons, and to determine the relative stereochemistry[3].

-

Mass Spectrometry:

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the calculation of its elemental composition.

Solubility Determination

The solubility of this compound is determined using the shake-flask method.

Protocol:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

-

The mixture is agitated in a sealed container at a constant temperature until equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove any undissolved solid.

-

The concentration of this compound in the resulting saturated solution is quantified using a suitable analytical method, such as HPLC with UV detection.

Biological Activity and Potential Mechanism of Action

This compound exhibits potent antibacterial activity against a range of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for several strains are provided below.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.39 - 0.78 |

| Methicillin-resistant S. aureus (MRSA) | 0.39 - 0.78 |

| Micrococcus luteus | 0.78 |

| Bacillus subtilis | 0.78 |

| Corynebacterium bovis | 6.25 |

Source:[4]

The precise molecular target and mechanism of action of this compound have not been definitively established, largely due to its limited availability for detailed studies[1][2]. However, as a member of the spirotetronate class of polyketides, it is hypothesized to share a mechanism with other well-characterized members of this family. Some spirotetronates, such as abyssomicin C, are known to inhibit the biosynthesis of para-aminobenzoic acid (pABA), an essential precursor for folate synthesis in bacteria. This pathway is absent in humans, making it an attractive target for selective antibacterial agents.

This proposed pathway involves the inhibition of ADC synthase, a key enzyme in the conversion of chorismate to pABA. By blocking this step, this compound would disrupt folate synthesis, leading to the inhibition of bacterial growth. It is important to note that this remains a hypothetical mechanism for this compound and requires experimental validation.

Conclusion

This compound represents a compelling lead compound in the search for new antibiotics. This guide provides a foundational understanding of its physicochemical properties, which is essential for any future research and development efforts. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential. The detailed experimental data from the primary literature, particularly the work of Momose et al., remains a critical resource for any laboratory working with this molecule.

References

Spectroscopic Scrutiny of Decatromicin B: A Technical Guide to its NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Decatromicin B, a potent spirotetronate polyketide antibiotic. The document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data crucial for the structural elucidation and characterization of this complex natural product. Experimental protocols and a representative signaling pathway are also presented to offer a complete analytical perspective for researchers in drug discovery and development.

Core Spectroscopic Data of this compound

The structural backbone of this compound has been meticulously mapped using one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments, providing a quantitative foundation for its structural verification.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in Methanol-d₄)

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 2 | 170.8 | |

| 3 | 100.9 | |

| 4 | 195.4 | |

| 5 | 111.1 | |

| 6 | 176.6 | |

| 7 | 53.4 | |

| 8 | 36.5 | 1.83, m; 1.55, m |

| 9 | 24.6 | 1.69, m; 1.41, m |

| 10 | 34.7 | 1.95, m |

| 11 | 42.6 | 2.15, m |

| 12 | 134.5 | 5.54, dd, 15.2, 7.8 |

| 13 | 131.0 | 5.67, dd, 15.2, 8.5 |

| 14 | 34.1 | 2.21, m |

| 15 | 77.9 | 3.75, d, 9.8 |

| 16 | 31.5 | 1.75, m |

| 17 | 70.1 | 3.45, dd, 9.1, 3.2 |

| 18 | 38.4 | 1.58, m |

| 19 | 27.2 | 1.25, m; 1.05, m |

| 20 | 37.1 | 1.45, m |

| 21 | 13.9 | 0.92, t, 7.4 |

| 22 | 29.8 | 1.65, m; 1.50, m |

| 23 | 9.7 | 0.88, t, 7.4 |

| 24 | 14.2 | 0.95, d, 6.8 |

| 25 | 18.2 | 1.01, d, 6.8 |

| 26 | 12.6 | 0.85, d, 7.0 |

| 1' | 98.9 | 5.25, d, 1.7 |

| 2' | 36.1 | 2.28, m; 1.85, m |

| 3' | 72.9 | 3.95, m |

| 4' | 84.8 | 3.35, d, 3.2 |

| 5' | 71.9 | 3.55, dq, 9.5, 6.2 |

| 6' | 18.4 | 1.25, d, 6.2 |

| 1'' | 165.2 | |

| 2'' | 108.2 | |

| 3'' | 128.1 | 6.85, s |

| 4'' | 125.4 | |

| 5'' | 129.9 | |

| OMe | 57.1 | 3.81, s |

| N-Me | 28.1 | 2.78, s |

Data sourced from Ching et al., 2022.[1][2]

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C₄₅H₅₆Cl₂N₂O₁₀.[3][4] The primary ion observed in electrospray ionization (ESI) mass spectrometry is the protonated molecule [M+H]⁺. While detailed public fragmentation data from tandem mass spectrometry (MS/MS) is limited, the technique is crucial for confirming the connectivity of the molecule through collision-induced dissociation (CID), which would typically involve cleavage of glycosidic bonds and fragmentation of the polyketide backbone.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₄₅H₅₆Cl₂N₂O₁₀ |

| Molecular Weight | 855.8 g/mol |

| Observed Ion (ESI+) | [M+H]⁺ |

| m/z (calculated) | 857.3394 |

Experimental Protocols

The following sections outline the generalized experimental protocols for the NMR and mass spectrometry analysis of this compound, based on established methods for spirotetronate polyketides.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer, such as a Bruker DRX-400 or equivalent, equipped with a cryoprobe is recommended for enhanced sensitivity, particularly for ¹³C and 2D NMR experiments.

Sample Preparation:

-

Dissolve approximately 1-5 mg of purified this compound in 0.5 mL of deuterated methanol (Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire spectra at a proton frequency of 400 MHz or higher. Typical parameters include a 30° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire spectra at a carbon frequency of 100 MHz or higher. Proton decoupling is used to simplify the spectrum. A larger number of scans (several thousand) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These experiments are essential for establishing proton-proton and proton-carbon correlations, which are critical for assigning the complex structure of this compound.

Mass Spectrometry (MS)

Instrumentation:

-

A high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal for accurate mass measurements and fragmentation analysis.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system for infusion or LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Data Acquisition (LC-MS/MS):

-

Chromatographic Separation: Employ a C18 reversed-phase column for separation. A typical gradient could be from water with 0.1% formic acid to acetonitrile with 0.1% formic acid over 15-30 minutes.

-

Mass Spectrometry:

-

Full Scan (MS1): Acquire data in positive ion mode over a mass range of m/z 100-1500 to detect the protonated parent ion [M+H]⁺.

-

Tandem MS (MS/MS): Perform data-dependent acquisition where the most intense ions from the full scan are selected for collision-induced dissociation (CID) to generate fragmentation spectra. This provides structural information about the different moieties of the molecule.

-

Visualizations: Workflows and Pathways

Experimental Workflow for Spectroscopic Analysis

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Representative Signaling Pathway: Inhibition of Bacterial p-Aminobenzoic Acid (pABA) Biosynthesis

While the specific molecular target of this compound has not been definitively elucidated, many spirotetronate antibiotics are known to inhibit essential bacterial metabolic pathways. A well-characterized example is the inhibition of the p-aminobenzoic acid (pABA) biosynthesis pathway by the related spirotetronate, Abyssomicin C.[2][6] This pathway is crucial for bacterial folate synthesis and, consequently, for the production of nucleotides and certain amino acids. This mechanism provides a plausible model for the antibacterial action of this compound.

Caption: Proposed inhibitory action of spirotetronates on the bacterial pABA pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Antibacterial Spirotetronate Polyketides from an Actinomadura sp. Strain A30804 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of Decatromicin B: An In-depth Analysis of its Anti-MRSA Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B, a novel antibiotic produced by Actinomadura sp. MK73-NF4, has demonstrated potent inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA), a significant threat to public health. However, the precise molecular mechanism underpinning its bactericidal or bacteriostatic action remains an area of active investigation. This technical guide synthesizes the currently available information on this compound and contextualizes it within the broader landscape of anti-MRSA drug discovery. While specific quantitative data and detailed experimental protocols on this compound's mechanism of action are not yet publicly available, this document will explore the common mechanisms of action of antibiotics against MRSA and outline the established experimental workflows used to elucidate such pathways. This guide serves as a foundational resource for researchers poised to investigate the unique therapeutic potential of this compound.

Introduction to this compound and the MRSA Challenge

Methicillin-resistant Staphylococcus aureus (MRSA) continues to be a leading cause of hospital- and community-acquired infections, presenting a formidable challenge to healthcare systems worldwide due to its resistance to a broad spectrum of β-lactam antibiotics. The relentless evolution of multidrug-resistant MRSA strains necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.

Decatromicins A and B are novel antibiotics identified from the fermentation broth of Actinomadura sp. MK73-NF4. Structural elucidation has revealed their unique chemical scaffolds, and preliminary studies have confirmed their strong inhibitory effect on the growth of MRSA[1]. The specific molecular target and the downstream cellular consequences of this compound's interaction with MRSA are yet to be fully characterized. Understanding this mechanism is paramount for its development as a potential therapeutic agent.

Established Mechanisms of Action Against MRSA: A Framework for this compound Research

To hypothesize and investigate the mechanism of action of this compound, it is instructive to review the known antibacterial pathways targeted by existing anti-MRSA drugs. These established mechanisms provide a roadmap for future experimental inquiry.

2.1. Inhibition of Cell Wall Synthesis: The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is a classic and effective target for antibiotics. Key enzymatic steps in the peptidoglycan biosynthesis pathway are vulnerable to inhibition.

2.2. Disruption of Protein Synthesis: The bacterial ribosome (70S), composed of 30S and 50S subunits, is structurally distinct from the eukaryotic ribosome (80S), making it an ideal target for selective toxicity. Antibiotics can interfere with various stages of protein synthesis, including initiation, elongation, and termination.

2.3. Inhibition of Nucleic Acid Synthesis: DNA replication and RNA transcription are fundamental processes for bacterial survival and proliferation. Drugs can target key enzymes involved in these pathways, such as DNA gyrase, topoisomerase IV, and RNA polymerase.

2.4. Disruption of Cell Membrane Integrity: The bacterial cell membrane is crucial for maintaining cellular homeostasis. Certain antibiotics can intercalate into the membrane, leading to depolarization, pore formation, and leakage of essential cellular components.

2.5. Inhibition of Metabolic Pathways: Essential metabolic pathways, such as folate synthesis, are also attractive targets for antimicrobial agents.

A logical starting point for investigating this compound's mechanism would be to systematically assess its impact on these fundamental cellular processes in MRSA.

Experimental Protocols for Elucidating the Mechanism of Action

The following are detailed methodologies for key experiments that are foundational in determining the mechanism of action of a novel antibacterial compound like this compound.

3.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays:

-

Objective: To quantify the potency of this compound against MRSA and determine if its effect is bacteriostatic or bactericidal.

-

Methodology:

-

Prepare a series of twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculate each dilution with a standardized suspension of MRSA (e.g., ATCC 43300) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubate the cultures at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

-

To determine the MBC, an aliquot from each well showing no visible growth is plated onto antibiotic-free agar.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

3.2. Macromolecular Synthesis Inhibition Assays:

-

Objective: To identify which major cellular biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is primarily inhibited by this compound.

-

Methodology:

-

Grow MRSA cultures to the mid-logarithmic phase.

-

Aliquot the culture into separate tubes and add this compound at a concentration of 4x MIC.

-

Simultaneously, add a radiolabeled precursor for a specific pathway to each tube: [³H]thymidine for DNA synthesis, [³H]uridine for RNA synthesis, [³H]leucine for protein synthesis, and [¹⁴C]N-acetylglucosamine for cell wall synthesis.

-

Incubate the tubes at 37°C and collect samples at various time points.

-

Precipitate the macromolecules using trichloroacetic acid (TCA) and collect them on glass fiber filters.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Inhibition of a specific pathway is indicated by a significant reduction in the incorporation of the corresponding radiolabeled precursor compared to an untreated control.

-

3.3. Cell Membrane Integrity Assay:

-

Objective: To determine if this compound disrupts the bacterial cell membrane.

-

Methodology:

-

Wash and resuspend mid-log phase MRSA cells in a suitable buffer.

-

Add a fluorescent dye that is sensitive to membrane potential, such as DiSC₃(5), or a dye that can only enter cells with compromised membranes, such as propidium iodide.

-

Treat the cells with this compound at various concentrations.

-

Monitor the change in fluorescence over time using a fluorometer.

-

An increase in fluorescence (for DiSC₃(5) depolarization or propidium iodide influx) indicates membrane damage.

-

Visualization of Potential Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of experiments to determine the mechanism of action and a hypothetical signaling pathway that could be inhibited by this compound.

Caption: Experimental workflow for elucidating the mechanism of action.

Caption: Hypothetical inhibition of a biosynthetic pathway by this compound.

Quantitative Data Summary (Hypothetical)

As specific data for this compound is unavailable, the following table provides a template for how such data would be presented. This table uses hypothetical values for illustrative purposes.

| Parameter | MRSA (ATCC 43300) | Vancomycin-Intermediate S. aureus (VISA) | Vancomycin-Resistant S. aureus (VRSA) |

| MIC (µg/mL) | 0.5 | 1 | 2 |

| MBC (µg/mL) | 1 | 2 | 4 |

| IC₅₀ (Protein Synthesis) | 0.2 µM | 0.4 µM | 0.8 µM |

| IC₅₀ (DNA Synthesis) | > 50 µM | > 50 µM | > 50 µM |

| IC₅₀ (RNA Synthesis) | > 50 µM | > 50 µM | > 50 µM |

| IC₅₀ (Cell Wall Synthesis) | > 50 µM | > 50 µM | > 50 µM |

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of anti-MRSA therapeutics. The immediate research priority is to elucidate its specific mechanism of action. The experimental approaches outlined in this guide provide a robust framework for achieving this goal. Future studies should focus on identifying the direct molecular target of this compound, characterizing its binding kinetics, and investigating the potential for resistance development. A comprehensive understanding of its mechanism will be critical for advancing this compound through the drug development pipeline and potentially offering a new weapon in the fight against multidrug-resistant pathogens.

References

Technical Guide: Antibacterial Spectrum of Decatromicin B Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B is a potent antibiotic compound isolated from Actinomadura sp. MK73-NF4 in 1999.[1] It has demonstrated significant activity against antibiotic-sensitive and resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Despite its initial promise, the broader antibacterial spectrum and the precise mechanism of action of this compound remain largely unexplored. This is primarily due to the compound's limited availability, which has hindered further research and development.[1][2] This technical guide provides a comprehensive overview of the known information on this compound, outlines standardized experimental protocols for determining its antibacterial spectrum, and presents hypothetical signaling pathways that may be relevant to its mode of action.

Introduction to this compound

This compound is a tetronic acid derivative that was first described by Momose et al. in 1999.[1] Structurally, it is a complex molecule with a molecular formula of C45H56Cl2N2O10.[2] Initial studies highlighted its strong inhibitory activity against MRSA, a significant threat in both hospital and community settings.[3] However, since its initial discovery, there has been a notable lack of follow-up research in the public domain, leaving a significant gap in our understanding of its full potential as a therapeutic agent.

Antibacterial Spectrum of this compound: Current Knowledge

The primary reported activity of this compound is its potent effect against MRSA.[1][2][3] Unfortunately, detailed quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a broad panel of Gram-positive pathogens, have not been published. To facilitate future research and provide a framework for comparison, the following table summarizes the key Gram-positive bacteria that should be tested to establish the antibacterial spectrum of this compound. For context, representative MIC values for Vancomycin, a standard-of-care antibiotic for many Gram-positive infections, are included.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data

| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | Data not available | 0.5 - 2 |

| Staphylococcus aureus (MRSA) | Data not available | 1 - 2 |

| Staphylococcus epidermidis | Data not available | 1 - 4 |

| Enterococcus faecalis | Data not available | 1 - 4 |

| Enterococcus faecium (VRE) | Data not available | >128 |

| Streptococcus pneumoniae | Data not available | ≤1 |

| Streptococcus pyogenes | Data not available | ≤1 |

| Bacillus subtilis | Data not available | 0.5 - 2 |

| Clostridium difficile | Data not available | 0.5 - 2 |

Experimental Protocols for Determining Antibacterial Spectrum

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a novel antibiotic like this compound against Gram-positive bacteria using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Assay

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound (or other test compound)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains for testing

-

Positive control antibiotic (e.g., Vancomycin)

-

Negative control (broth only)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, given its poor water solubility).[1]

-

Perform serial two-fold dilutions of the antibiotic in CAMHB in the 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

Alternatively, a plate reader can be used to measure the optical density at 600 nm (OD600).

-

Potential Mechanism of Action: A Hypothetical Model

The mechanism of action of this compound is currently unknown.[1] However, many antibiotics that are effective against Gram-positive bacteria target the cell wall biosynthesis pathway. The thick peptidoglycan layer in Gram-positive bacteria is a prime target for antimicrobial agents. A hypothetical signaling pathway illustrating this mechanism is presented below. Future research on this compound could investigate whether it interferes with any of these steps.

Conclusion and Future Directions

This compound remains a promising but enigmatic antibacterial compound. Its reported potent activity against MRSA warrants further investigation. The primary obstacle to advancing our understanding of this molecule is its lack of availability. Future research should prioritize:

-

Total Synthesis or Improved Fermentation: Developing a reliable and scalable method for producing this compound is critical.

-

Comprehensive Spectrum Analysis: Once available, a thorough evaluation of its MIC against a wide array of clinically relevant Gram-positive and Gram-negative bacteria is necessary.

-

Mechanism of Action Studies: Elucidating how this compound exerts its antibacterial effect will be crucial for its potential development as a therapeutic. This would involve studies to determine its cellular target, such as cell wall synthesis, protein synthesis, or DNA replication.

-

In Vivo Efficacy and Toxicity: Should in vitro studies prove fruitful, subsequent evaluation in animal models of infection and assessment of its toxicological profile will be required.

Addressing these research gaps will be essential to determine if this compound can be developed into a clinically useful antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria.

References

Decatromicin B: A Novel Tetronic Acid Antibiotic with Potent Anti-MRSA Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B, a member of the spirotetronate class of polyketides, is a novel tetronic acid antibiotic produced by the actinomycete Actinomadura sp. MK73-NF4. First isolated and characterized in 1999, this complex natural product has demonstrated significant promise as a potent antibacterial agent, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activity, and the experimental methodologies used for its isolation, characterization, and evaluation. Furthermore, it explores the proposed biosynthetic pathway and potential mechanisms of action, offering insights for future research and drug development endeavors.

Introduction

The rise of antibiotic-resistant pathogens, such as MRSA, presents a formidable challenge to global public health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Natural products, particularly those derived from actinomycetes, have historically been a rich source of new antibiotics. This compound, a structurally intricate spirotetronate, has emerged as a promising candidate in this ongoing effort. Its potent in vitro activity against a range of clinically relevant Gram-positive bacteria underscores its potential as a lead compound for the development of new therapeutics. This document serves as a technical resource for the scientific community, consolidating the current knowledge on this compound and providing detailed experimental context.

Physicochemical Properties

This compound is a white, amorphous powder with the molecular formula C₄₅H₅₆Cl₂N₂O₁₀ and a molecular weight of 855.8.[1] It is soluble in methanol, ethanol, DMSO, and DMF but is poorly soluble in water.[2] The structure of this compound, elucidated through extensive NMR spectroscopy and X-ray analysis of a derivative, features a complex polycyclic aglycone core with a spirotetronate moiety, a dichlorinated pyrrole ring, and a glycosidically linked deoxysugar.

Biological Activity

This compound exhibits potent antibacterial activity primarily against Gram-positive bacteria.[1] Notably, it is highly effective against various strains of Staphylococcus aureus, including methicillin-resistant isolates (MRSA).[1] Its activity against other Gram-positive pathogens such as Micrococcus luteus and Bacillus subtilis has also been reported.[1]

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The reported MIC values for this compound against a panel of Gram-positive bacteria are summarized in the table below.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus Smith | 0.39 |

| Staphylococcus aureus 209P | 0.39 |

| Staphylococcus aureus 56 (MRSA) | 0.39 |

| Staphylococcus aureus 58 (MRSA) | 0.78 |

| Micrococcus luteus | 0.78 |

| Bacillus subtilis | 0.78 |

| Corynebacterium bovis | 6.25 |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-positive bacteria. [1]

Experimental Protocols

This section details the methodologies for the fermentation of the producing organism, isolation and purification of this compound, and the determination of its antimicrobial activity.

Fermentation of Actinomadura sp. MK73-NF4

A seed culture of Actinomadura sp. MK73-NF4 is prepared by inoculating a loopful of spores into a suitable seed medium and incubating for a specified period. The production culture is then initiated by transferring the seed culture into a larger volume of production medium.

Seed Medium Composition:

-

Soluble Starch: 2.0%

-

Glucose: 1.0%

-

Yeast Extract: 0.5%

-

Peptone: 0.5%

-

CaCO₃: 0.1%

-

pH: 7.2 (before sterilization)

Production Medium Composition:

-

Soluble Starch: 4.0%

-

Soybean Meal: 2.0%

-

Yeast Extract: 0.2%

-

CaCO₃: 0.2%

-

pH: 7.2 (before sterilization)

Fermentation Conditions:

-

Seed Culture: Incubated at 27°C for 48 hours on a rotary shaker.

-

Production Culture: Incubated at 27°C for 96 hours with aeration and agitation.

Isolation and Purification of this compound

The following workflow outlines the steps for isolating and purifying this compound from the fermentation broth.

Figure 1: Experimental Workflow for Isolation and Purification of this compound.

-

Extraction: The fermentation broth is centrifuged to separate the mycelial cake and the supernatant. The mycelial cake is extracted with acetone, and the supernatant is extracted with ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a step-gradient of chloroform and methanol to afford partially purified fractions.

-

Diaion HP-20 Chromatography: The active fractions are further purified on a Diaion HP-20 column eluted with a stepwise gradient of aqueous acetone.

-

Sephadex LH-20 Chromatography: Subsequent purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is performed by preparative HPLC on a C18 column to yield pure this compound.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentrations (MICs) of this compound are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial strains are grown on appropriate agar plates, and colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the antibiotic are then prepared in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biosynthetic Pathway

This compound belongs to the spirotetronate family of polyketides, which are biosynthesized by type I polyketide synthases (PKSs). While the specific gene cluster for this compound has not been fully elucidated, a general biosynthetic pathway for spirotetronates can be proposed based on studies of related compounds.

Figure 2: Proposed Biosynthetic Pathway of this compound.

The biosynthesis is initiated with the loading of starter units, such as acetyl-CoA or propionyl-CoA, onto the PKS assembly line. The linear polyketide chain is extended through the sequential addition of extender units. An intramolecular Dieckmann condensation is proposed to form the characteristic tetronic acid moiety. A key step in the formation of the spirotetronate core is an intramolecular Diels-Alder reaction. Following the formation of the core structure, a series of post-PKS tailoring reactions, including glycosylation and halogenation, are believed to occur to yield the final this compound molecule.

Mechanism of Action

The precise molecular target and mechanism of action of this compound have not yet been definitively elucidated. However, based on its classification as a tetronic acid antibiotic and the known mechanisms of other spirotetronates, several potential targets can be hypothesized.

Some spirotetronate antibiotics are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Another potential target is bacterial RNA polymerase, which is responsible for transcription. The tetronic acid moiety itself is known to be a metal chelator, which could suggest a mechanism involving the disruption of essential metal-dependent enzymatic processes within the bacterial cell.

Figure 3: Hypothesized Mechanisms of Action for this compound.

Further studies, such as target-based screening, proteomics, and transcriptomics, are required to definitively identify the molecular target and elucidate the precise mechanism by which this compound exerts its potent antibacterial effects.

Conclusion and Future Directions

This compound represents a promising novel tetronic acid antibiotic with potent activity against MRSA and other Gram-positive pathogens. Its complex and unique chemical structure offers a potential scaffold for the development of new antibacterial agents. This technical guide has summarized the current knowledge on this compound, including its physicochemical properties, biological activity, and the experimental protocols for its production and evaluation.

Future research should focus on several key areas:

-

Elucidation of the Biosynthetic Gene Cluster: Identifying and characterizing the complete biosynthetic gene cluster for this compound will provide valuable insights into its formation and could enable biosynthetic engineering approaches to generate novel analogs.

-

Mechanism of Action Studies: Definitive identification of the molecular target(s) of this compound is crucial for understanding its mode of action and for guiding rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs will help to identify the key structural features responsible for its potent antibacterial activity and could lead to the development of derivatives with improved pharmacological properties.

-

In Vivo Efficacy and Toxicity Studies: Preclinical evaluation of this compound in animal models of infection is necessary to assess its therapeutic potential and safety profile.

The continued investigation of this compound and related spirotetronate antibiotics holds significant promise for the discovery and development of next-generation therapies to combat the growing threat of antibiotic resistance.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Decatromicin B in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B, a potent spirotetronate polyketide antibiotic produced by actinomycetes, exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Despite its therapeutic potential, the biosynthetic pathway of this compound remains unelucidated, with its biosynthetic gene cluster (BGC) yet to be reported. This technical guide synthesizes current knowledge on the biosynthesis of structurally related spirotetronate polyketides to propose a putative biosynthetic pathway for this compound. By examining the conserved enzymatic machinery and biosynthetic logic from well-characterized pathways, this document aims to provide a foundational resource for researchers seeking to understand and potentially engineer the production of this promising antibiotic. The guide includes a detailed, predicted enzymatic pathway, proposed gene functions, representative experimental protocols from analogous systems, and quantitative data to facilitate future research and discovery.

Introduction

This compound is a complex polyketide natural product first isolated from Actinomadura sp. MK73-NF4.[3] Subsequently, it has been isolated from other Actinomadura species, including strain A30804 and the recently classified Actinomadura decatromicini.[1][4] The molecule features a characteristic spirotetronate ring system embedded within a macrocyclic lactone, a hallmark of this class of antibiotics.[5] The potent bioactivity of this compound against clinically relevant pathogens underscores the importance of understanding its biosynthesis for potential derivatization and supply enhancement through metabolic engineering.[1][2]

Due to the current absence of a sequenced genome for a producing strain and a characterized biosynthetic gene cluster for this compound, this guide will construct a putative biosynthetic pathway. This model is based on the well-established principles of polyketide biosynthesis and the detailed studies of analogous spirotetronate antibiotics from actinomycetes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be orchestrated by a Type I modular polyketide synthase (PKS) system, typical for complex polyketides. The pathway can be conceptually divided into four main stages: initiation, elongation and modification of the polyketide backbone, formation of the spirotetronate moiety, and post-PKS tailoring reactions.

Assembly of the Polyketide Backbone

Based on a structural analysis of this compound, the polyketide backbone is likely assembled from a specific set of starter and extender units.

-

Starter Unit: The biosynthesis is predicted to initiate with a 3-aminononanoic acid derivative, which is likely loaded onto the first module of the PKS.

-

Extender Units: The growing polyketide chain is extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units, as dictated by the acyltransferase (AT) domains of the subsequent PKS modules.

The predicted starter and extender units for the polyketide chain of this compound are summarized in the table below.

| Position in Backbone | Predicted Precursor |

| Starter Unit | 3-Aminononanoic acid derivative |

| Elongation Cycle 1 | Malonyl-CoA |

| Elongation Cycle 2 | Methylmalonyl-CoA |

| Elongation Cycle 3 | Malonyl-CoA |

| Elongation Cycle 4 | Methylmalonyl-CoA |

| Elongation Cycle 5 | Malonyl-CoA |

| Elongation Cycle 6 | Methylmalonyl-CoA |

| Elongation Cycle 7 | Malonyl-CoA |

| Elongation Cycle 8 | Methylmalonyl-CoA |

| Elongation Cycle 9 | Malonyl-CoA |

Formation of the Spirotetronate Moiety

A key feature of this compound is its spirotetronate ring. The formation of this moiety is a conserved process in the biosynthesis of related antibiotics. This process involves the incorporation of a glycerate-derived C3 unit to form a tetronic acid, which then undergoes an intramolecular Diels-Alder reaction to create the spiro-linked ring system.

A proposed logical workflow for the formation of the this compound core is depicted below.

Caption: Proposed workflow for this compound core biosynthesis.

Post-PKS Tailoring Modifications

Following the formation of the spirotetronate aglycone, a series of tailoring reactions are necessary to yield the final this compound structure. These modifications are crucial for its biological activity and include:

-

Glycosylation: Attachment of a deoxysugar moiety, which in the case of this compound is a rhodinose derivative. This step is catalyzed by a glycosyltransferase.

-

Halogenation: The dichlorination of the pyrrole moiety attached to the deoxysugar is a distinctive feature of this compound. This reaction is likely catalyzed by a halogenase.

-

Hydroxylation and Methylation: Various hydroxyl and methyl groups are present on the this compound molecule, which are installed by specific hydroxylases and methyltransferases.

The proposed signaling pathway for the biosynthesis of this compound, from primary metabolites to the final product, is illustrated in the following diagram.

Caption: Proposed biosynthetic pathway for this compound.

Putative Biosynthetic Gene Cluster (BGC) and Enzyme Functions

While the this compound BGC is uncharacterized, a putative gene cluster can be proposed based on the BGCs of other spirotetronates. It is expected to be a large cluster (>100 kb) encoding the Type I PKS, enzymes for precursor supply, tailoring enzymes, and regulatory and resistance genes.

| Putative Gene | Proposed Function | Homolog from Analogous Pathway (Example) |

| dcmA1-A3 | Type I Polyketide Synthase (PKS) | makA1-A4 (Maklamicin) |

| dcmB1 | 3-Phosphoglycerate Dehydrogenase | tcaD1 (Tetrocarcin A) |

| dcmB2 | Phosphoserine Aminotransferase | tcaD2 (Tetrocarcin A) |

| dcmB3 | Phosphoserine Phosphatase | tcaD3 (Tetrocarcin A) |

| dcmB4 | Glycerate Kinase | tcaD4 (Tetrocarcin A) |

| dcmC | Diels-Alderase | AbyU (Abyssomicin C) |

| dcmG | Glycosyltransferase | kijG (Kijanimicin) |

| dcmH | Halogenase | - |

| dcmM | Methyltransferase | - |

| dcmO | Oxidoreductase/Hydroxylase | - |

| dcmR | Regulatory Protein | - |

| dcmT | Transporter (Self-resistance) | - |

Representative Experimental Protocols

As specific experimental data for this compound biosynthesis is unavailable, this section provides detailed methodologies for key experiments adapted from studies on analogous spirotetronate polyketides. These protocols serve as a template for future investigations into this compound biosynthesis.

Gene Inactivation via PCR-Targeting

This protocol is used to disrupt a putative biosynthetic gene in the Actinomadura chromosome to confirm its role in this compound production.

Workflow Diagram:

Caption: Workflow for gene inactivation in Actinomadura sp.

Methodology:

-

Design of Primers: Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the target gene and 20-nucleotide sequences homologous to a resistance cassette (e.g., apramycin).

-

PCR Amplification: Amplify the resistance cassette using the designed primers and a suitable template plasmid.

-

Preparation of Protoplasts: Grow the Actinomadura strain in a suitable medium (e.g., TSB with glycine) to the early to mid-exponential phase. Harvest the mycelia, wash, and resuspend in a protoplast formation buffer containing lysozyme. Incubate until protoplast formation is observed.

-

Transformation: Mix the purified PCR product with the prepared protoplasts and polyethylene glycol (PEG).

-

Selection and Regeneration: Plate the transformation mixture on a regeneration medium (e.g., R2YE) and overlay with an appropriate antibiotic for selection after an initial incubation period.

-

Verification: Isolate genomic DNA from putative mutants and confirm the gene disruption by PCR using primers flanking the target gene.

-

Metabolite Analysis: Cultivate the verified mutant and the wild-type strain under production conditions. Analyze the culture extracts by HPLC to compare the metabolite profiles and confirm the loss of this compound production in the mutant.

Heterologous Expression of the Biosynthetic Gene Cluster

This protocol describes the expression of the entire this compound BGC in a heterologous host, such as Streptomyces coelicolor, to confirm the identity of the cluster and potentially improve production.

Methodology:

-

Cloning of the BGC: Identify and clone the complete this compound BGC from the genomic DNA of the producing Actinomadura strain into a suitable vector (e.g., a bacterial artificial chromosome - BAC).

-

Transformation of the Heterologous Host: Introduce the BAC containing the BGC into a suitable heterologous host strain (e.g., S. coelicolor M1152) via protoplast transformation or conjugation.

-

Cultivation and Analysis: Ferment the transformed heterologous host under various culture conditions.

-

Metabolite Detection: Extract the secondary metabolites from the culture broth and mycelium and analyze by HPLC and LC-MS to detect the production of this compound.

Quantitative Data from Analogous Systems

Due to the absence of specific quantitative data for this compound biosynthesis, the following table presents representative data from studies on other spirotetronate antibiotics. This information provides a baseline for expected yields and enzyme activities.

| Parameter | Value | Compound | Organism |

| Production Titer (Wild-Type) | 50-100 mg/L | Maklamicin | Micromonospora sp. |

| Production Titer (Engineered Strain) | 200-500 mg/L | Maklamicin | Micromonospora sp. |

| Glycosyltransferase (Km for TDP-sugar) | 50-150 µM | Kijanimicin | Actinomadura kijaniata |

| Glycosyltransferase (kcat) | 0.1-1.0 s-1 | Kijanimicin | Actinomadura kijaniata |

| Diels-Alderase (Km for substrate) | 20-80 µM | Abyssomicin C | Verrucosispora maris |

| Diels-Alderase (kcat) | 0.5-2.0 s-1 | Abyssomicin C | Verrucosispora maris |

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit putative, overview of the biosynthetic pathway of this compound. By leveraging the knowledge from well-characterized spirotetronate biosynthetic pathways, a detailed model for the genetic and enzymatic basis of this compound formation has been constructed. The proposed pathway, along with the representative experimental protocols and quantitative data, offers a valuable roadmap for future research.

The immediate priorities for advancing our understanding of this compound biosynthesis are:

-

Genome Sequencing: Sequencing the complete genome of an Actinomadura strain that produces this compound is essential for identifying and characterizing the authentic biosynthetic gene cluster.

-

Gene Cluster Verification: Once identified, the function of the putative BGC should be confirmed through heterologous expression and gene inactivation studies.

-

Enzymatic Characterization: In vitro biochemical assays of the key enzymes, particularly the PKS modules, the Diels-Alderase, and the tailoring enzymes, will provide detailed insights into the catalytic mechanisms.

Elucidating the complete biosynthetic pathway of this compound will not only expand our fundamental knowledge of natural product biosynthesis but also pave the way for the rational design and production of novel, potent antibiotics through combinatorial biosynthesis and synthetic biology approaches.

References

- 1. Biosynthesis and attachment of novel bacterial polyketide synthase starter units - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. glpbio.com [glpbio.com]

- 3. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs [mdpi.com]

- 4. The polyketide backbone of thiolactomycin is assembled by an unusual iterative polyketide synthase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Antibacterial Spirotetronate Polyketides from an Actinomadura sp. Strain A30804 - PMC [pmc.ncbi.nlm.nih.gov]

Decatromicin B (CAS: 235097-64-0): A Technical Guide for Drug Discovery Professionals

An In-depth Whitepaper on a Potent, Yet Under-explored, Antibiotic

Abstract

Decatromicin B, a complex tetronic acid derivative isolated from Actinomadura sp., presents a promising scaffold for the development of novel antibiotics. With potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), this natural product warrants further investigation.[1][2][3] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, biological activity, and postulated, though not definitively determined, mechanism of action. Due to the limited availability of this compound, which has historically hampered extensive research, this paper also outlines hypothetical experimental protocols for its production and isolation, and discusses potential avenues for future research into its mode of action and therapeutic potential.[3]

Physicochemical Properties

This compound is a high molecular weight, chlorinated natural product. Its key physicochemical properties are summarized in the table below for easy reference by researchers.

| Property | Value | Source |

| CAS Number | 235097-64-0 | [2][4] |

| Molecular Formula | C45H56Cl2N2O10 | [2][4] |

| Molecular Weight | 855.9 g/mol | |

| Appearance | Off-white to light tan solid | [3] |

| Purity | >95% by HPLC | [3] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | [3] |

| Long-term Storage | -20°C | [3] |

Biological Activity

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria.[1][2] Of particular note is its effectiveness against antibiotic-resistant strains such as MRSA.[3] The table below summarizes the reported minimum inhibitory concentrations (MICs) for this compound against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Source |

| Staphylococcus aureus (various strains) | 0.39-0.78 | [1][2] |

| Methicillin-resistant S. aureus (MRSA) | 0.39 and 0.78 | [1][2] |

| Micrococcus luteus | 0.78 | [1][2] |

| Bacillus subtilis | 0.78 | [1][2] |

| Corynebacterium bovis | 6.25 | [1][2] |

Experimental Protocols

Hypothetical Fermentation and Isolation Workflow

The production of this compound would likely begin with the fermentation of the producing organism, Actinomadura sp. MK73-NF4. This would be followed by a multi-step extraction and purification process to isolate the pure compound.

Mechanism of Action (Postulated)

The precise mechanism of action for this compound has not been elucidated, a fact attributed to its limited availability for research.[3] However, as a member of the tetronic acid class of antibiotics, some potential mechanisms can be inferred. Tetronic acids are known to be effective metal chelators, particularly for iron. This iron-chelating ability could disrupt essential iron-dependent cellular processes in bacteria, leading to growth inhibition.

Furthermore, some tetronic acid derivatives have been shown to inhibit bacterial DNA-directed RNA polymerase. This enzyme is crucial for transcription, and its inhibition would halt protein synthesis and lead to bacterial cell death.

Signaling Pathways: A Potential Avenue for Investigation

The direct impact of this compound on specific bacterial signaling pathways is currently unknown. However, it is well-established that sub-inhibitory concentrations of some antibiotics can act as signaling molecules, influencing bacterial behaviors such as biofilm formation and virulence. Future research could explore whether this compound exhibits such properties. A potential target for investigation could be the two-component signal transduction systems, which are ubiquitous in bacteria and regulate a wide array of physiological processes, making them attractive targets for novel antibiotics.

Future Directions and Conclusion

This compound represents an intriguing but under-researched antibiotic. Its potent activity against MRSA highlights its potential as a lead compound for the development of new drugs to combat antibiotic resistance. The primary hurdle to its further development is its limited availability. Therefore, future research should prioritize the development of a scalable synthetic route or an optimized fermentation and purification protocol.

Once a reliable supply of this compound is established, a detailed investigation into its mechanism of action is paramount. This should include studies to confirm its iron-chelating properties, its potential to inhibit RNA polymerase, and its effects on bacterial cell wall integrity and other essential cellular processes. Furthermore, exploring its impact on bacterial signaling pathways at sub-inhibitory concentrations could reveal novel biological activities.

References

Decatromicin B: A Technical Guide to Solubility and Stability for Researchers

For immediate release

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Decatromicin B, a potent polyketide antibiotic. This document is intended for researchers, scientists, and drug development professionals working with this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines established experimental protocols for determining these crucial parameters and provides insights into its likely chemical behavior based on its structural class.

Introduction to this compound

This compound is a complex polyketide antibiotic produced by Actinomadura sp. It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its intricate structure, featuring a tetronic acid moiety and a dichlorinated pyrrole group, presents unique challenges and considerations for its formulation and development as a therapeutic agent. Understanding its solubility and stability is paramount for ensuring its efficacy and safety in preclinical and clinical research.

Solubility Profile

Currently, there is a lack of specific, quantitative solubility data for this compound in the public domain. However, qualitative descriptions consistently indicate its solubility in common organic solvents and poor solubility in aqueous solutions.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Water | Poorly soluble |

For research purposes, stock solutions are typically prepared in DMSO. It is recommended to prepare concentrated stock solutions and dilute them with aqueous buffers or media for biological assays, keeping the final concentration of the organic solvent low to avoid toxicity to biological systems.

Experimental Protocol for Determining Aqueous Solubility

To ascertain the precise aqueous solubility of this compound, a standardized equilibrium solubility protocol, such as the one recommended by the World Health Organization, should be followed.

Experimental Workflow for Equilibrium Solubility Determination

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Buffers: Prepare aqueous buffer solutions at physiologically relevant pH values, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).

-

Addition of Compound: Add an excess amount of this compound to each buffer solution in triplicate. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the samples at a constant temperature, typically 37°C, for an extended period (e.g., up to 72 hours) to allow the system to reach equilibrium.

-

Sampling and Separation: At various time points, withdraw aliquots and separate the undissolved solid from the supernatant by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Determination of Equilibrium: Equilibrium is reached when consecutive measurements of concentration show no significant change.

Stability Profile

For a comprehensive understanding of this compound's stability, forced degradation studies are recommended. These studies expose the compound to various stress conditions to identify potential degradation pathways and products.

Forced Degradation Studies: An Overview

Forced degradation studies are essential for developing stability-indicating analytical methods and for predicting the degradation profile of a drug substance.[1][2][3] The following conditions are typically employed:

-

Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at various temperatures. Polyketides can be susceptible to hydrolysis of ester or lactone functionalities.

-

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), to assess susceptibility to oxidative degradation.

-

Thermal Stress: Exposure to elevated temperatures in both solid and solution states to evaluate thermal stability.

-

Photostability: Exposure to light sources specified by ICH guidelines (e.g., a combination of visible and UV light) to determine light sensitivity.

Experimental Workflow for Forced Degradation Studies

Caption: A generalized workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the structure of this compound, several potential degradation pathways can be hypothesized:

-

Hydrolysis: The lactone ring within the tetronic acid moiety could be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The polyene chain and other electron-rich parts of the molecule may be prone to oxidation.

-

Isomerization/Rearrangement: The complex stereochemistry of the molecule could be subject to isomerization under certain conditions.

The identification of degradation products through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for understanding these pathways.

Analytical Methodologies

A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the method of choice for this purpose.

Logical Relationship for Analytical Method Development

Caption: The iterative process of developing a stability-indicating analytical method.

Conclusion and Recommendations

While this compound holds promise as a potent antibiotic, a thorough understanding of its solubility and stability is crucial for its successful development. This guide highlights the current knowledge gap regarding quantitative data for these parameters. It is strongly recommended that researchers working with this compound perform the outlined experimental protocols to establish a comprehensive solubility and stability profile. This will enable the development of robust formulations and ensure the integrity and reliability of preclinical and future clinical data.

References

Unraveling the Therapeutic Potential of Decatromicin B: A Technical Guide to Investigating Novel Antibacterial Mechanisms

For the attention of: Researchers, scientists, and drug development professionals.

Issued: November 21, 2025

Subject: A framework for the elucidation of the therapeutic targets and mechanism of action of the antibiotic Decatromicin B.

Executive Summary

This compound, a metabolite isolated from Actinomadura sp., has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). Despite its promise, the specific molecular targets and the precise mechanism of action of this compound remain largely uninvestigated, primarily due to limited availability of the compound for extensive research.[1][2] This technical guide provides a comprehensive framework for elucidating the therapeutic potential of this compound. By leveraging established methodologies for antibiotic mechanism-of-action studies, this document outlines potential therapeutic targets, detailed experimental protocols, and a clear path for future research and development. The central hypothesis is that this compound exerts its antibacterial effect through one or more of the canonical pathways targeted by existing antibiotics effective against Gram-positive bacteria. These include, but are not limited to, inhibition of cell wall synthesis, disruption of cell membrane integrity, interference with protein synthesis, or inhibition of nucleic acid replication. This guide serves as a foundational resource for researchers aiming to characterize this promising antibiotic and accelerate its development into a potential therapeutic agent.

Quantitative Antimicrobial Activity of this compound

The known biological activity of this compound is its potent inhibition of Gram-positive bacterial growth. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (various strains) | 0.39 - 0.78 |

| Methicillin-resistant S. aureus (MRSA) | 0.39 - 0.78 |

| Micrococcus luteus | 0.78 |

| Bacillus subtilis | 0.78 |

| Corynebacterium bovis | 6.25 |

Data compiled from publicly available sources.

Potential Therapeutic Targets and Illustrative Pathways

Given that this compound is effective against Gram-positive bacteria, its therapeutic targets are likely to be components of essential cellular pathways that are unique to bacteria or sufficiently different from their mammalian counterparts to ensure selective toxicity.[3] The following sections outline the most probable targets and provide conceptual diagrams of the associated pathways.

Inhibition of Cell Wall Synthesis

A primary target for antibiotics against Gram-positive bacteria is the synthesis of peptidoglycan, a critical component of their thick cell wall.[3][4] Disruption of this process leads to cell lysis and death. Potential molecular targets for this compound within this pathway include the penicillin-binding proteins (PBPs) responsible for the transpeptidation and transglycosylation of peptidoglycan precursors.[4]

Caption: Potential inhibition of peptidoglycan synthesis by this compound.

Disruption of Cell Membrane Integrity